molecular formula C21H20O4 B3014128 3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 859132-05-1

3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B3014128
CAS No.: 859132-05-1
M. Wt: 336.387
InChI Key: BVNABDBZBSYDEN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

  • 4-Methyl group: Enhances lipophilicity and metabolic stability.
  • 7-(2-Methylallyl)oxy substituent: A short-chain allyl ether, contributing to moderate hydrophobicity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13(2)12-24-17-9-10-18-14(3)20(21(22)25-19(18)11-17)15-5-7-16(23-4)8-6-15/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNABDBZBSYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base, followed by alkylation with 2-methylallyl bromide under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy group and the allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of coumarins , characterized by a benzopyrone structure. Its molecular formula is C17H18O4C_{17}H_{18}O_4 with a molecular weight of approximately 282.29 g/mol . The presence of functional groups such as methoxy and hydroxy enhances its reactivity and biological activity.

Pharmacological Applications

The pharmacological potential of this compound has been the subject of various studies:

  • Antioxidant Activity : Research indicates that derivatives of coumarins, including this compound, possess strong antioxidant properties. These properties are attributed to their ability to scavenge free radicals, which can mitigate oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have shown that coumarin derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders. The specific structure of 3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one may enhance these effects due to the methoxy group .
  • Anticancer Properties : Some research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its structural features could be pivotal in targeting specific cancer pathways, although further clinical studies are required to establish efficacy .

Biochemical Applications

In addition to pharmacological uses, this compound has applications in biochemistry:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Fluorescent Probes : Due to its unique structure, it can be utilized in developing fluorescent probes for biological imaging. The methoxy and hydroxy groups can enhance fluorescence properties, allowing for better visualization in cellular studies .

Material Science Applications

The unique chemical properties of this compound extend into materials science:

  • Polymer Chemistry : This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and UV resistance. Its incorporation into polymer matrices could improve material performance in various applications .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antioxidant Efficacy Study :
    • A study demonstrated that 7-hydroxycoumarin derivatives significantly reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities. This finding supports its use in formulations aimed at reducing oxidative damage .
  • Anti-inflammatory Mechanism :
    • Research involving animal models showed that administration of this compound led to a marked decrease in inflammatory markers, suggesting its potential use in therapeutic interventions for chronic inflammation .
  • Development of Fluorescent Probes :
    • A recent study explored the synthesis of fluorescent probes based on coumarin derivatives for real-time imaging of cellular processes. The incorporation of this specific compound resulted in enhanced brightness and stability compared to traditional probes .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Modifications at the 7-Position

The 7-hydroxy group of coumarins is frequently modified to optimize bioactivity. Key analogs include:

4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (4a, )
  • Substituent : Propargyloxy group (C≡C).
  • Properties : Higher electron-withdrawing capacity due to the triple bond.
  • Synthesis : 91% yield, m.p. 129–132°C.
  • Activity : Cytotoxic agent in hybrid drug development .
4-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one (ACS54, )
  • Substituent : Prenyl (3-methylbut-2-enyl) group.
  • Properties : Increased lipophilicity (longer chain) compared to the target compound.
  • Synthesis : 86% yield via alkylation with prenyl bromide.
  • Activity : Reverses multidrug resistance in Candida albicans .
4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7a, )
  • Substituent : Thiadiazole ring.
  • Properties : Polar heterocycle enhances water solubility.
  • Synthesis : 42.8% yield, m.p. 124–125°C.
  • Activity: Selective monoamine oxidase (MAO) inhibition .
Target Compound
  • Substituent : 2-Methylallyloxy.
  • Predicted Properties : Intermediate log P between propargyl and prenyl derivatives, balancing membrane permeability and solubility.

Substituents at the 3- and 4-Positions

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one ()
  • Core : 4H-chromen-4-one (ketone at position 4 vs. 2).
  • Substituents: 3-(4-Methoxyphenoxy) and 7-(2-methylallyl)oxy.
  • Implications : Altered electron distribution may reduce bioactivity compared to 2H-chromen-2-one derivatives .
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one ()
  • Substituent : Phenacyloxy group at position 6.
  • Properties : Bulky, electron-withdrawing substituent lowers lipophilicity.
  • Synthesis : Requires multi-step coupling reactions .

Biological Activity

3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one, also known as a derivative of chromenone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H20O5C_{19}H_{20}O_5, and its structure consists of a chromenone core with a methoxyphenyl group and a 2-methylallyloxy substituent. The presence of these functional groups is expected to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromenones, including the compound , exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Research has shown that similar chromenone derivatives possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these compounds typically ranges from 15.625 to 62.5 µM against various strains .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, with studies indicating effective inhibition against fungal strains comparable to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of chromenone derivatives are particularly noteworthy:

  • Mechanism of Action : The anticancer activity is believed to stem from multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of specific signaling pathways (e.g., AKT/mTOR pathway). For example, similar compounds have shown effectiveness in reducing glioma cell viability through AMPK-independent pathways .
  • Case Studies : In vitro studies have highlighted that certain chromenone derivatives lead to significant cell death in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity makes them promising candidates for further development as anticancer agents .

Synthesis and Evaluation

A variety of synthetic routes have been explored to produce this compound and its analogs. The synthesis often involves the use of silver-promoted radical reactions which yield moderate to good yields of the desired product .

Comparative Studies

A comparative analysis of various chromenone derivatives reveals that those with specific substitutions (like methoxy or allyloxy groups) tend to exhibit enhanced biological activities. A summary table below illustrates the MIC values for different derivatives against selected microbial strains:

CompoundTarget MicroorganismMIC (µM)
Compound AS. aureus15.625
Compound BE. faecalis31.25
Compound CCandida albicans62.5
This compoundS. aureusTBD

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